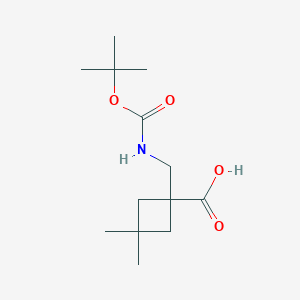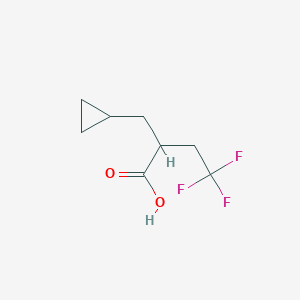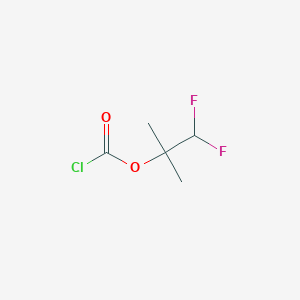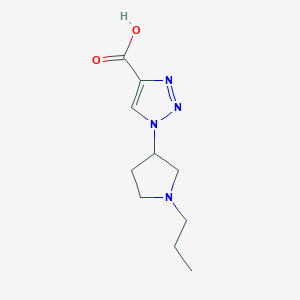
1-(Azetidin-3-yl)-3-ethylurea hydrochloride
Descripción general
Descripción
Azetidine derivatives are a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
While the specific molecular structure of “1-(Azetidin-3-yl)-3-ethylurea hydrochloride” is not available, similar compounds such as “1-(Azetidin-3-yl)-1H-imidazole hydrochloride” have been studied . These compounds typically contain a four-membered azetidine ring, which can contribute to the stereochemistry of the molecule .
Aplicaciones Científicas De Investigación
Drug Development
1-(Azetidin-3-yl)-3-ethylurea hydrochloride: is a compound that can be used in the development of new pharmaceuticals. Its structure is similar to azetidine hydrochloride, which is known for its role in synthesizing various biologically active molecules . The unique azetidine ring can serve as a building block for creating novel drugs with potential therapeutic applications.
Biological Activity Profiling
The azetidine moiety is recognized for its presence in compounds exhibiting a range of biological activities . Research into 1-(Azetidin-3-yl)-3-ethylurea hydrochloride could uncover new biological interactions, potentially leading to the discovery of new pharmacophores or the enhancement of existing ones.
Chemical Synthesis
This compound can be utilized in chemical synthesis as an intermediate. Its reactive sites make it suitable for various chemical transformations, including substitutions and ring expansions, which are valuable in creating complex molecules for further study or application .
Analytical Chemistry
As a reference standard, 1-(Azetidin-3-yl)-3-ethylurea hydrochloride can be used in analytical chemistry to calibrate instruments or validate analytical methods . Its well-defined structure and properties make it an excellent candidate for such applications.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3-ethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-2-8-6(10)9-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKORUSOBSYZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-ethylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)


![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)




